molecular formula C10H6Cl2N2O6 B13790741 Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester CAS No. 24291-69-8

Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester

Cat. No.: B13790741
CAS No.: 24291-69-8
M. Wt: 321.07 g/mol
InChI Key: OXQBCZMXEKVZOL-UHFFFAOYSA-N
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Description

3,6-Dichloro-2,4-dinitrophenyl methacrylate is a chemical compound with the molecular formula C10H6Cl2N2O6 and a molecular weight of 321.07 g/mol . It is an ester of methacrylic acid and 3,6-dichloro-2,4-dinitrophenol. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2,4-dinitrophenyl methacrylate typically involves the esterification of methacrylic acid with 3,6-dichloro-2,4-dinitrophenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 3,6-Dichloro-2,4-dinitrophenyl methacrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2,4-dinitrophenyl methacrylate undergoes various chemical reactions, including:

    Substitution Reactions: The nitro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Polymerization: The methacrylate group allows the compound to undergo radical polymerization, forming polymers with unique properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

    Polymerization: The major products are polymers with methacrylate backbones, which can be used in coatings, adhesives, and other applications.

Scientific Research Applications

3,6-Dichloro-2,4-dinitrophenyl methacrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2,4-dinitrophenyl methacrylate involves its ability to undergo polymerization and substitution reactions. The methacrylate group allows it to form polymers through radical polymerization, while the nitro groups on the phenyl ring make it reactive towards nucleophiles. These properties enable the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloro-2-methoxybenzoic acid: Another compound with similar chlorinated phenyl structure but different functional groups.

    2,4-Dinitrophenyl methacrylate: Similar in structure but lacks the chlorine atoms.

Uniqueness

3,6-Dichloro-2,4-dinitrophenyl methacrylate is unique due to the presence of both chlorine and nitro groups on the phenyl ring, which enhances its reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of specialized polymers and in various research applications .

Properties

CAS No.

24291-69-8

Molecular Formula

C10H6Cl2N2O6

Molecular Weight

321.07 g/mol

IUPAC Name

(3,6-dichloro-2,4-dinitrophenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C10H6Cl2N2O6/c1-4(2)10(15)20-9-5(11)3-6(13(16)17)7(12)8(9)14(18)19/h3H,1H2,2H3

InChI Key

OXQBCZMXEKVZOL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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